Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate
CAS No.: 160436-50-0
Cat. No.: VC21286001
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160436-50-0 |
|---|---|
| Molecular Formula | C18H15F3N2O4 |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C18H15F3N2O4/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3 |
| Standard InChI Key | JGOADFHNFGETPH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N |
Introduction
Chemical Identity and Fundamental Properties
Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate is identified by the CAS registry number 160436-50-0 . It belongs to the class of heterocyclic compounds containing fused ring systems. The compound has several characteristic functional groups including an amino group, a trifluoromethyl substituent, a methoxyphenyl moiety, and an ethyl carboxylate function, all arranged around a central furo[2,3-B]pyridine scaffold.
Physical and Chemical Properties
The compound's fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 160436-50-0 |
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ |
| Molecular Weight | 380.32 g/mol |
| Appearance | Not specified in available literature |
| Core Structure | Furo[2,3-B]pyridine |
| Key Functional Groups | Amino, trifluoromethyl, methoxyphenyl, ethyl carboxylate |
The compound contains several key structural elements that contribute to its chemical behavior and potential biological activities. The presence of the trifluoromethyl group (CF₃) likely enhances the compound's lipophilicity and metabolic stability, while the amino group can serve as a hydrogen bond donor in molecular interactions.
Structural Features and Molecular Design
The molecular architecture of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate includes several key structural components that define its chemical behavior and potential biological interactions.
Core Scaffold and Functional Groups
The compound features a furo[2,3-B]pyridine core structure, which consists of a furan ring fused with a pyridine ring. This heterocyclic scaffold provides rigidity to the molecule and serves as a framework for the arrangement of functional groups. The key functional groups include:
-
An amino group at position 3, which can participate in hydrogen bonding interactions
-
A trifluoromethyl group at position 4, which enhances lipophilicity and metabolic stability
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A 4-methoxyphenyl substituent at position 6, which can engage in π-π stacking interactions
-
An ethyl carboxylate group at position 2, which can participate in hydrogen bonding and influence the compound's pharmacokinetic properties
This arrangement of functional groups creates a unique electronic and steric environment that likely contributes to the compound's potential interactions with biological targets.
Synthesis Methodology
The synthesis of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield.
Synthetic Route
Structural Analogs and Comparative Analysis
Examining structural analogs of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate provides valuable insights into structure-activity relationships and potential optimization strategies for pharmaceutical development.
Comparison with Similar Compounds
A closely related compound is Ethyl 3-amino-4-(trifluoromethyl)-6-phenylfuro[2,3-B]pyridine-2-carboxylate (CAS: 160436-48-6), which differs from our target compound by lacking the methoxy group on the phenyl ring . This structural difference, though seemingly minor, can significantly impact the compound's physicochemical properties and biological activities.
The table below compares the key properties of these two analogs:
| Property | Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate | Ethyl 3-amino-4-(trifluoromethyl)-6-phenylfuro[2,3-B]pyridine-2-carboxylate |
|---|---|---|
| CAS Number | 160436-50-0 | 160436-48-6 |
| Molecular Formula | C₁₈H₁₅F₃N₂O₄ | C₁₇H₁₃F₃N₂O₃ |
| Molecular Weight | 380.32 g/mol | 350.29 g/mol |
| Distinguishing Feature | Contains 4-methoxyphenyl group | Contains phenyl group without methoxy substitution |
| XLogP3 | Not reported | 4.6 |
| Hydrogen Bond Donors | Not reported | 1 |
| Hydrogen Bond Acceptors | Not reported | 8 |
| Rotatable Bond Count | Not reported | 4 |
This comparison highlights how subtle structural modifications can affect the molecular properties relevant to drug development, such as lipophilicity (XLogP3) and potential for intermolecular interactions (hydrogen bond donors and acceptors).
Applications in Medicinal Chemistry
The structural features of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate suggest potential applications in various areas of medicinal chemistry and drug discovery.
Research Findings and Structure-Activity Relationships
Current research on Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate is still emerging, with much of the focus on understanding its structural properties and synthetic pathways.
Current State of Research
Based on the available literature, research on this compound appears to be in relatively early stages, with emphasis on synthesis and structural characterization rather than extensive biological evaluation. The compound's complex structure suggests it may have been designed as part of a medicinal chemistry program exploring structure-activity relationships of furo[2,3-B]pyridine derivatives.
The trifluoromethyl group at position 4 is a significant structural feature that likely influences the compound's metabolic stability and lipophilicity. This functional group is commonly incorporated into drug candidates to improve their pharmacokinetic properties, including enhanced bioavailability and metabolic stability. Similarly, the 4-methoxyphenyl substituent at position 6 can influence the compound's interaction with potential biological targets through hydrophobic and π-π stacking interactions.
Future Research Directions
Based on the structural features and potential applications of Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate, several promising research directions can be proposed.
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